molecular formula C13H15NO4 B8318632 (+/-)-(4-Nitrophenyl)(cyclopentyl)acetic acid

(+/-)-(4-Nitrophenyl)(cyclopentyl)acetic acid

Cat. No. B8318632
M. Wt: 249.26 g/mol
InChI Key: FZSOLTLNYBHHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018258B2

Procedure details

1.03 g (25.8 mmol) of sodium hydroxide were added to a solution of 715 mg (2.6 mmol) of (+/−)-ethyl (4-nitrophenyl)(cyclopentyl)acetate in 6 ml of THF/methanol (1:1), and the mixture was stirred at RT overnight. The reaction mixture was then poured into water, neutralized with 1 N hydrochloric acid and extracted with ethyl acetate. The organic phase was dried over sodium sulphate and concentrated. The residue was taken up in 80 ml of diethyl ether, and 250 ml of petroleum ether were added. The precipitated solid was filtered off with suction and washed with petroleum ether. The product obtained in this manner was purified further by preparative HPLC. This gave 89.5 mg (14% of theory) of the title compound.
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
(+/−)-ethyl (4-nitrophenyl)(cyclopentyl)acetate
Quantity
715 mg
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[C:13]([O:15]CC)=[O:14])=[CH:8][CH:7]=1)([O-:5])=[O:4].O.Cl>C1COCC1.CO>[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([CH:12]([CH:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[C:13]([OH:15])=[O:14])=[CH:10][CH:11]=1)([O-:5])=[O:4] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
[OH-].[Na+]
Name
(+/−)-ethyl (4-nitrophenyl)(cyclopentyl)acetate
Quantity
715 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OCC)C1CCCC1
Name
THF methanol
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
250 ml of petroleum ether were added
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off with suction
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
The product obtained in this manner
CUSTOM
Type
CUSTOM
Details
was purified further by preparative HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.